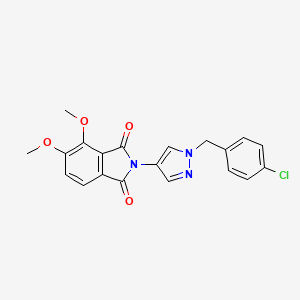
Sdccgsbi-0133601.P001
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SDCCGSBI-0133601.P001 is a chemical compound that has attracted the attention of many scientists due to its potential use in scientific research. This compound has been synthesized using a unique method that allows for its purification and isolation. In P001, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of SDCCGSBI-0133601.P001 is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways in the body. This inhibition leads to a reduction in the activity of these enzymes and pathways, which can have a beneficial effect on various diseases and conditions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, promote cell growth and differentiation, and reduce oxidative stress. Additionally, it has been shown to have a positive effect on the immune system, which can help to fight off infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SDCCGSBI-0133601.P001 is its high level of purity, which allows for accurate and reproducible experiments. Additionally, its unique properties make it an excellent tool for studying various diseases and conditions. However, one limitation of this compound is its high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on SDCCGSBI-0133601.P001. One area of interest is its potential use in the development of new drugs and therapies. Additionally, further research is needed to fully understand its mechanism of action and its effects on various diseases and conditions. Finally, research is needed to explore the potential of this compound in other areas of science, such as materials science and nanotechnology.
Conclusion
This compound is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method is highly reproducible and efficient, and it has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, its potential for further research is vast.
Synthesemethoden
The synthesis of SDCCGSBI-0133601.P001 involves a series of steps that begin with the reaction of two starting materials, A and B. The resulting product is then subjected to a purification process that involves column chromatography. The final product is isolated as a white solid with a high level of purity. This method has been shown to be highly reproducible and efficient, making it a valuable tool for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
SDCCGSBI-0133601.P001 has a wide range of scientific research applications. It has been shown to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used in the development of new drugs and therapies. Its unique properties make it an excellent candidate for further research in these areas.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-8-9-20-16(10-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBYLFFRCHSQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B2771637.png)
![1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771639.png)
![2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide](/img/structure/B2771641.png)


![N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2771646.png)




![Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2771654.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)

